

Technical Guide: 5-Benzylpiperidin-2-one – Structure, Synthesis, and Medicinal Utility

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Compound of Interest

Compound Name: 5-Benzylpiperidin-2-one

CAS No.: 906624-61-1

Cat. No.: B2512594

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Executive Summary

5-Benzylpiperidin-2-one (CAS: 906624-61-1) is a functionalized

-lactam scaffold employed in medicinal chemistry as a conformationally constrained peptidomimetic. Distinct from its more common regioisomer 1-benzylpiperidin-2-one (N-benzyl), the 5-benzyl derivative features a chiral center at the C5 position (gamma-carbon), enabling it to mimic the side-chain orientation of phenylalanine within a peptide backbone. This guide details the physicochemical properties, synthetic pathways, and pharmacological applications of this specific scaffold.

Part 1: Chemical Structure & Physicochemical Properties

Structural Analysis

The core structure of **5-benzylpiperidin-2-one** consists of a six-membered lactam ring with a benzyl substituent at the 5-position.

- **Stereochemistry:** The C5 carbon is a chiral center. The molecule exists as two enantiomers: (R)-5-benzylpiperidin-2-one and (S)-5-benzylpiperidin-2-one. In drug design, the (S)-enantiomer is often preferred to mimic natural L-amino acids.
- **Conformation:** The piperidin-2-one ring adopts a distorted half-chair or sofa conformation due to the planarity of the amide bond (N1-C2-O). The benzyl group at C5 typically prefers an equatorial orientation to minimize 1,3-diaxial steric strain with the axial protons at C3 and C6.

Physicochemical Data Profile

Table 1: Calculated and Experimental Properties

Property	Value	Note
IUPAC Name	5-benzylpiperidin-2-one	
CAS Number	906624-61-1	Distinct from N-benzyl (4783-65-7)
Molecular Formula		
Molecular Weight	189.25 g/mol	
LogP (Predicted)	1.8 – 2.1	Moderate lipophilicity
H-Bond Donors	1 (Amide NH)	Critical for active site binding
H-Bond Acceptors	1 (Carbonyl O)	
TPSA	~29.1 Å ²	Good membrane permeability
Rotatable Bonds	2	Benzyl-CH ₂ rotation

Part 2: Synthetic Methodologies

Synthesis of C5-substituted lactams is more challenging than N-alkylation. Two primary strategies are employed: Reductive Cyclization (from amino acids) and Pyridinone Reduction.

Method A: Cyclization of -Substituted Amino Esters (De Novo Synthesis)

This method allows for the introduction of chirality by starting from chiral amino acid precursors.

Mechanism:

- Precursor Synthesis: Knoevenagel condensation of cyanoacetate with benzaldehyde, followed by reduction and decarboxylation, yields 4-benzyl-5-aminopentanoic acid derivatives.
- Cyclization: Thermal or acid-catalyzed intramolecular amidation closes the ring.

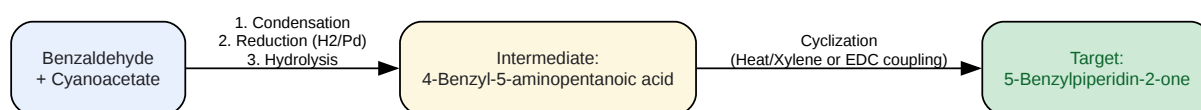


Figure 1: De Novo Synthesis via Amino Acid Cyclization

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Experimental Protocol (General Procedure)

- Precursor Preparation: Dissolve 4-benzyl-5-aminopentanoic acid (1.0 equiv) in xylene.
- Cyclization: Heat the solution to reflux (140°C) using a Dean-Stark trap to remove water. Alternatively, use a coupling agent like EDC/HOBt in DCM at room temperature for 12 hours.
- Workup: Wash organic layer with 1N HCl, sat. NaHCO₃, and brine.
- Purification: Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography (MeOH/DCM gradient).

Method B: Hydrogenation of 5-Benzylpyridin-2-one

This method is preferred for industrial scale-up where racemic mixtures are acceptable or chiral resolution is performed downstream.

Protocol:

- Reactant: Suspend 5-benzylpyridin-2-one (obtained via Suzuki coupling of 5-bromopyridin-2-one with benzylboronic acid) in acetic acid.
- Catalyst: Add PtO₂ or Rh/Al₂O₃ (5 mol%).
- Hydrogenation: Pressurize to 50 psi H₂ at 60°C for 24 hours.
- Note: Partial reduction can yield the enamide; ensure complete saturation.

Part 3: Medicinal Chemistry Applications[2][3][4][5][6][7]

Peptidomimetics: The Phenylalanine Turn Mimic

5-Benzylpiperidin-2-one serves as a

-lactam constraint. In native peptides, the phenylalanine side chain (benzyl) has high conformational freedom. By incorporating the benzyl group into the C5 position of the lactam ring, the rotation is restricted, locking the "residue" into a specific region of Ramachandran space.

- Application: Inhibitors of proteases (e.g., Renin, HIV Protease) where a P1 or P1' phenylalanine residue is critical for binding.
- Mechanism: The lactam NH acts as a hydrogen bond donor to the enzyme backbone, while the carbonyl accepts a hydrogen bond, mimicking the peptide bond geometry.

Biological Pathway Interaction

The scaffold is relevant in the design of inhibitors for 11

-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1), a target for metabolic syndrome.

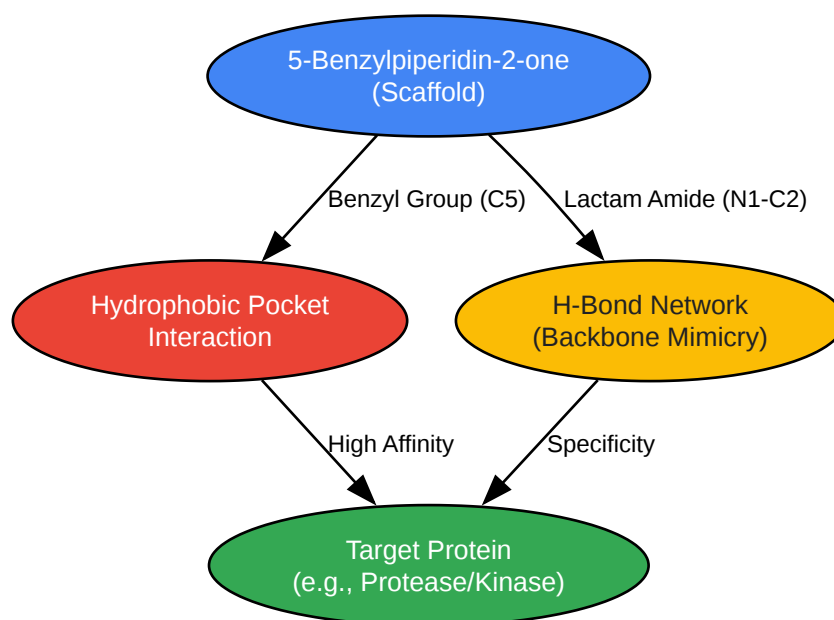


Figure 2: Pharmacophore Interactions of the Scaffold

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Part 4: Handling and Safety (E-E-A-T)

- **Storage:** Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The lactam ring is stable to hydrolysis at neutral pH but will open under strong acidic/basic reflux.
- **Solubility:** Soluble in DMSO, Methanol, and DCM. Sparingly soluble in water.
- **Safety:** Standard PPE required. No specific acute toxicity reported for this isomer, but benzyl-piperidines can possess CNS activity. Treat as a potential irritant.

References

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